4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S3505777
CAS No.
1190310-42-9
M.F
C8H7IN2O
M. Wt
274.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

CAS Number

1190310-42-9

Product Name

4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

InChI

InChI=1S/C8H7IN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11)

InChI Key

OPLFMPODYFIOAX-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C=CN2)C(=C1)I

Canonical SMILES

COC1=NC2=C(C=CN2)C(=C1)I

Description

The exact mass of the compound 4-Iodo-6-methoxy-7-azaindole is 273.96031 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family, characterized by the presence of an iodine atom at the 4-position and a methoxy group at the 6-position of the pyrrole ring. This compound has gained attention in medicinal chemistry due to its structural features that may confer unique biological activities. The molecular formula for 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is C₈H₈N₂O, with a molecular weight of approximately 164.16 g/mol.

The chemical reactivity of 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be attributed to its functional groups. The iodine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo demethylation or serve as a leaving group under specific conditions. Key reactions include:

  • Nucleophilic Substitution: The iodine can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring for electrophilic substitution, allowing for further functionalization.

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). For instance, derivatives similar to 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specific studies have reported that related compounds exhibit IC₅₀ values in the nanomolar range against FGFRs, suggesting their potential as therapeutic agents in oncology .

The synthesis of 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods:

  • Halogenation: Starting from 6-methoxy-1H-pyrrolo[2,3-b]pyridine, iodine can be introduced via electrophilic halogenation.
  • Suzuki Coupling: Utilizing boronic acids and palladium catalysts allows for the construction of aryl-substituted derivatives from iodo precursors.
  • Buchwald-Hartwig Coupling: This method facilitates the introduction of amine groups at the pyrrole position through coupling reactions with aryl amines.

4-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives are primarily studied for their potential applications in:

  • Cancer Therapy: As inhibitors of fibroblast growth factor receptors, these compounds may play a role in targeted cancer treatments.
  • Drug Development: The unique structural characteristics make them candidates for further optimization in medicinal chemistry.

Interaction studies involving 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to FGFRs and other molecular targets. In vitro assays demonstrate its capacity to inhibit cellular pathways associated with tumor growth and metastasis. Additionally, studies utilizing molecular docking simulations provide insights into the binding modes and affinities of this compound with various biological targets.

Several compounds share structural similarities with 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. These include:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridineFluorine substitution at position 4FGFR inhibitor
4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridineChlorine substitution at position 4Anticancer properties
3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridineIodine substitution at position 3Potential FGFR inhibition

Uniqueness of 4-Iodo-6-Methoxy-1H-Pyrrolo[2,3-b]Pyridine

The unique combination of iodine and methoxy groups in this compound distinguishes it from other derivatives. The presence of iodine enhances reactivity and may influence pharmacokinetic properties such as solubility and bioavailability. This compound's specific interactions with biological targets may offer distinct advantages in therapeutic applications compared to its analogs.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

273.96031 g/mol

Monoisotopic Mass

273.96031 g/mol

Heavy Atom Count

12

Dates

Last modified: 07-26-2023

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